6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene involves multiple steps. One common method includes the use of cyanuric chloride as a starting material, followed by sequential nucleophilic substitution reactions to introduce the desired functional groups . The reaction conditions typically involve refluxing in solvents such as 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to ensure high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such
Properties
Molecular Formula |
C17H11ClN2O2 |
---|---|
Molecular Weight |
310.7 g/mol |
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H11ClN2O2/c1-21-11-8-6-10(7-9-11)17-19-14-12-4-2-3-5-13(12)22-15(14)16(18)20-17/h2-9H,1H3 |
InChI Key |
ATNPDKAPGVYRQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC4=CC=CC=C43 |
Origin of Product |
United States |
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